Product packaging for Z-ILE-GLY-OH(Cat. No.:CAS No. 13254-04-1)

Z-ILE-GLY-OH

Cat. No.: B080244
CAS No.: 13254-04-1
M. Wt: 322.36 g/mol
InChI Key: RWAYODJQGJVQGX-FZMZJTMJSA-N
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Description

Dipeptide and Z-Protected Peptide Significance in Advanced Biochemical and Medicinal Chemistry

Dipeptides, consisting of two amino acids joined by a peptide bond, are the simplest form of peptides. epa.gov Despite their structural simplicity, they are of significant interest in biochemistry and medicinal chemistry. mpg.de They can serve as building blocks for larger proteins, exhibit their own distinct biological activities, and are involved in various physiological processes. nih.gov Some dipeptides function as neurotransmitters, while others possess antioxidant or cell-signaling properties. nih.gov In drug discovery, dipeptides and tripeptides are particularly appealing due to their cost-effectiveness and the relative simplicity of conducting molecular structural and quantitative structure-activity relationship (QSAR) studies. mpg.de

The chemical synthesis of peptides, however, requires a method to selectively form peptide bonds without unintended side reactions. This is achieved through the use of "protecting groups," which temporarily mask the reactive functional groups on amino acids that are not meant to participate in the peptide bond formation at a given step. wikipedia.org One of the most historically significant and enduring protecting groups for the amino group (N-terminus) of an amino acid is the benzyloxycarbonyl group, commonly abbreviated as Z or Cbz. wikipedia.org

Z-protected peptides are valued for several key reasons:

Stability: The Z-group is stable under a variety of reaction conditions, allowing for subsequent chemical steps to be performed without its premature removal.

Prevention of Racemization: The Z-group helps to prevent the loss of stereochemical integrity (racemization) at the chiral center of the amino acid during the coupling reaction, which is critical for the biological activity of the final peptide. metabolomicsworkbench.orgfishersci.ca

Selective Removal: The Z-group can be removed under specific and mild conditions, typically through catalytic hydrogenation, which generally does not affect other protecting groups or the newly formed peptide bonds. wikipedia.orguni.lu

This combination of properties makes Z-protected amino acids and dipeptides like Z-ILE-GLY-OH indispensable tools in both solution-phase and solid-phase peptide synthesis. nih.gov

Foundational Role of this compound in Peptide Synthesis and its Broader Academic Context

This compound, or N-benzyloxycarbonyl-L-isoleucyl-glycine, is a protected dipeptide composed of the amino acids isoleucine and glycine (B1666218). Its primary role in a laboratory or academic setting is as a prefabricated building block for the synthesis of more complex peptides. pageplace.de Instead of adding amino acids one by one, chemists can utilize dipeptide fragments like this compound to expedite the synthesis process, a strategy known as fragment condensation.

The use of such fragments is a common strategy in peptide synthesis. For instance, in the synthesis of a portion of human epidermal growth factor (h-EGF), a similar protected tripeptide, Boc-Tyr(Br-Z)-Ile-Gly-OH, was synthesized as a key intermediate to construct the final, larger peptide sequence. chemimpex.com This exemplifies the foundational role that protected di- and tripeptides containing the ILE-GLY sequence play in building up complex biomolecules.

While this compound itself may not be the end product in most research, its purity and structural integrity are paramount. The presence of the Z-group on the N-terminal isoleucine allows for the activation of the C-terminal glycine's carboxyl group, enabling it to be coupled with the N-terminus of another amino acid or peptide fragment. Once this coupling is complete, the Z-group can be selectively removed to reveal a new N-terminal amine, ready for the next elongation step. Research has shown that Z-protected dipeptides are generally stable under mild basic conditions, which adds to their versatility in multi-step synthetic routes. wikipedia.org

Historical Development and Evolution of Z-Protection in Peptide Science Methodologies

The development of the benzyloxycarbonyl (Z) protecting group represents a landmark achievement in the history of chemistry. Before the 1930s, peptide synthesis was a formidable challenge due to the lack of methods for selectively protecting the amino terminus of amino acids. wikipedia.org Early attempts with acyl groups like acetyl or benzoyl were problematic because their removal required harsh conditions that also cleaved the very peptide bonds chemists were trying to create. wikipedia.org

This obstacle was overcome in 1932 when German chemist Max Bergmann and his Greek doctoral student Leonidas Zervas introduced the benzyloxycarbonyl group. fishersci.ca Their method, often called the Bergmann-Zervas synthesis, was revolutionary because the Z-group could be cleaved under very mild conditions—catalytic hydrogenation—that left the delicate peptide bonds intact. metabolomicsworkbench.orgfishersci.ca This discovery is widely considered to have launched the modern era of controlled peptide synthesis. wikipedia.org

The introduction of the Z-group, often abbreviated in honor of Zervas, made it possible for the first time to synthesize oligopeptides with specific sequences and reactive side chains that were previously inaccessible. fishersci.caepa.gov For the next two decades, the Bergmann-Zervas method was the dominant procedure in peptide chemistry worldwide. fishersci.ca Although other protecting groups, such as the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups, were introduced in the 1950s and 1970s respectively and have become mainstays of solid-phase peptide synthesis, the Z-group remains a vital tool. wikipedia.orgmetabolomicsworkbench.org It is still frequently used, particularly in solution-phase synthesis and for the protection of amino acid side chains. wikipedia.orgmetabolomicsworkbench.org The enduring legacy of Bergmann and Zervas's work is evident in the continued use of foundational building blocks like this compound in contemporary peptide research.

Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O5 B080244 Z-ILE-GLY-OH CAS No. 13254-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYODJQGJVQGX-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927717
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13254-04-1
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13254-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine
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Record name N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine
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Synthetic Methodologies for Z Ile Gly Oh and Cognate Z Dipeptides

Solution-Phase Synthetic Routes to Z-Ile-Gly-OH

The synthesis of this compound in solution is a foundational technique in peptide chemistry, relying on the controlled reaction between protected amino acid precursors in a liquid medium.

Fragment Condensation Strategies in Z-Protected Peptide Assembly

Fragment condensation is a powerful strategy for assembling peptides, involving the coupling of pre-synthesized, protected peptide segments rather than single amino acids. acs.org This approach is particularly valuable for producing larger peptides but is also applicable to dipeptide synthesis. acs.orggoogle.com In the context of this compound, this would typically involve the synthesis of an N-terminally protected Z-Isoleucine fragment and a C-terminally protected Glycine (B1666218) fragment, followed by their condensation in solution. acs.orgontosight.ai

This strategy allows for the purification of intermediate fragments, which can lead to a purer final product. bachem.com The Z-group (benzyloxycarbonyl) on the isoleucine fragment serves as the N-terminal protecting group, while the glycine component would have its carboxyl group protected, often as an ester (e.g., benzyl (B1604629) or methyl ester). nih.govresearchgate.net The two fragments are then joined using a coupling reagent. To minimize the risk of racemization, particularly when the C-terminal residue of the activated fragment is not Glycine or Proline, the choice of coupling method is critical. google.comnih.gov

Application of N-Benzyloxycarbonyl-L-Isoleucine (Z-Ile-OH) as an Amino Acid Building Block

The primary building block for the synthesis of this dipeptide is N-Benzyloxycarbonyl-L-Isoleucine (Z-Ile-OH). guidechem.com In this compound, the benzyloxycarbonyl (Z or Cbz) group is attached to the alpha-amino group of L-isoleucine. guidechem.com This protection is crucial as it prevents the N-terminus from participating in unwanted side reactions, such as self-polymerization, during the activation and coupling of its carboxyl group. guidechem.compeptide.com

Z-Ile-OH is a stable, crystalline solid that is widely utilized in peptide synthesis, particularly in solution-phase methods. bachem.comguidechem.com It serves as the "acyl-donor" component in the reaction. Its carboxyl group is activated, preparing it to form a peptide bond with the free amino group of a glycine derivative. The Z-group is valued for its stability under various coupling conditions and can be removed later via catalytic hydrogenation, a process that typically does not affect the newly formed peptide bond. thieme-connect.de The dicyclohexylamine (B1670486) salt of Z-L-Isoleucine is also used to ensure stability and ease of handling during pharmaceutical manufacturing processes. nordmann.global

Optimization of Coupling Reagents and Reaction Parameters for Dipeptide Formation

The formation of the peptide bond between Z-Ile-OH and a glycine derivative is the critical step in the synthesis of this compound. This reaction is not spontaneous and requires a coupling reagent to activate the carboxylic acid of Z-Ile-OH. The choice of reagent and reaction conditions significantly impacts the yield, purity, and potential for racemization. luxembourg-bio.combachem.com

A variety of coupling reagents have been developed and optimized for this purpose. They can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com Additives are often used in conjunction with these reagents to suppress side reactions and enhance coupling efficiency. luxembourg-bio.com For instance, a study on the synthesis of a related peptide, Boc-Tyr(Br-Z)-Ile-Gly-OH, utilized water-soluble carbodiimide (B86325) hydrochloride (WSC·HCl) along with 1-Hydroxybenzotriazole (HOBt). tandfonline.com The use of microwave irradiation has also been shown to accelerate solution-phase synthesis, reducing reaction times from hours to minutes when using agents like titanium tetrachloride (TiCl₄) in pyridine. mdpi.com

A comparison of common coupling systems is presented below:

Coupling Reagent Class Example(s) Additive(s) Key Characteristics
Carbodiimides DCC, DIC, EDC HOBt, HOSu, OxymaPure Widely used and cost-effective. Additives are crucial to suppress racemization and improve yields. luxembourg-bio.combachem.com EDC is water-soluble, facilitating purification. bachem.com
Phosphonium Salts PyBOP, BOP - High coupling rates with few side reactions. Do not affect amino groups, making them suitable for cyclization. bachem.com
Aminium/Uronium Salts HBTU, HATU, HCTU, COMU DIPEA, NMM (Base Required) Achieve high coupling rates but require a non-nucleophilic base. bachem.com HATU is highly effective for hindered couplings. bachem.com
Organophosphorus T3P® - A "green" or environmentally friendlier coupling reagent used in solution-phase synthesis. rsc.org
Lewis Acids TiCl₄ Pyridine (Base/Solvent) Can serve as an effective condensing agent, often accelerated by microwave heating. mdpi.com

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Isoleucine-Glycine Sequences

While traditionally a solution-phase protecting group, the Z-group can be incorporated into Solid-Phase Peptide Synthesis (SPPS) strategies, which involve building the peptide chain on a solid polymer support. bachem.compeptide.com

Strategic Use of Z-Protection in Conjunction with Other Protecting Groups (e.g., Fmoc, Boc)

In modern SPPS, the most common strategies are Fmoc/tBu and Boc/Bzl. The key principle governing the use of multiple protecting groups is orthogonality, which means that one type of group can be removed selectively without affecting others. iris-biotech.depeptide.com

The Z-group (a benzyl-type protection, Bzl) is not orthogonal to the Boc group, as both are removed by acid. iris-biotech.de However, a "quasi-orthogonal" system known as Boc/Bzl chemistry is widely practiced. peptide.com In this scheme:

The Boc (tert-butyloxycarbonyl) group is used for temporary Nα-protection and is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). peptide.com

The Z group is used for more permanent side-chain protection (e.g., on a lysine (B10760008) or ornithine residue) as it requires a much stronger acid, such as hydrofluoric acid (HF), for cleavage, which is typically only used at the final step to cleave the peptide from the resin. peptide.compeptide.com

Alternatively, the Z-group can be used in an orthogonal scheme with Fmoc (9-fluorenylmethoxycarbonyl) protection. In an Fmoc/tBu strategy, the Fmoc group protects the Nα-terminus and is removed by a base (like piperidine), while side chains are protected with acid-labile groups like t-Butyl (tBu). iris-biotech.de A Z-group could be used as a third, "semi-permanent" protecting group on a side chain, removable by hydrogenolysis, which would not affect the Fmoc or tBu groups. This triorthogonal system allows for complex modifications like on-resin cyclization or branching. peptide.com

Mitigation of Aggregation Phenomena in Glycine-Containing Peptide Sequences during SPPS

A significant challenge in the SPPS of certain sequences is on-resin aggregation, where the growing peptide chains interact with each other, hindering reagent access and leading to incomplete reactions and low yields. nih.govnih.gov Sequences containing both hydrophobic, β-branched residues like isoleucine and flexible glycine residues are particularly prone to forming intermolecular β-sheet structures that drive this aggregation. nih.gov

Several strategies have been developed to mitigate this issue:

Backbone Protection : The most effective method is the introduction of a temporary, bulky protecting group on the backbone amide nitrogen of a residue within the difficult sequence. peptide.comsigmaaldrich.com The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose. By substituting a Gly residue with a Fmoc-(Dmb)Gly-OH building block, the hydrogen bonding capacity of the amide nitrogen is blocked, disrupting the formation of secondary structures. peptide.comsigmaaldrich.com This has proven highly effective in the synthesis of hydrophobic peptides where Gly is adjacent to residues like Ile, Val, or Ala. sigmaaldrich.com

Chaotropic Agents and Solvents : Using solvents and additives that disrupt hydrogen bonds can help improve solvation of the peptide-resin.

Switching Protecting Group Strategy : In some cases, the large aromatic Fmoc group itself can contribute to aggregation. researchgate.net Switching from an Fmoc-based to a Boc-based strategy can sometimes alleviate the problem. researchgate.net

Chemoenzymatic Synthesis Approaches for Z-Dipeptides and Derivatives

The integration of enzymatic catalysts into synthetic organic chemistry, known as chemoenzymatic synthesis, offers a powerful and green alternative to purely chemical methods for peptide bond formation. This approach leverages the high selectivity and catalytic efficiency of enzymes, which operate under mild reaction conditions, often in aqueous environments, thereby minimizing the need for complex protection and deprotection steps and reducing chemical waste. For the synthesis of N-benzyloxycarbonyl (Z)-protected dipeptides like this compound and its analogs, proteases and lipases are the most commonly employed enzyme classes.

The enzymatic synthesis of peptides can be broadly categorized into two primary strategies: kinetically controlled synthesis (KCS) and thermodynamically controlled synthesis (TCS).

Kinetically Controlled Synthesis (KCS)

In kinetically controlled synthesis, the reaction equilibrium is shifted towards synthesis by using an acyl donor with an activated C-terminus, typically an ester or an amide. Serine proteases (e.g., chymotrypsin, trypsin) and cysteine proteases (e.g., papain) are particularly suitable for this approach. ontosight.aifishersci.at The mechanism involves the enzyme acting as a transferase. It first reacts with the activated acyl donor to form a covalent acyl-enzyme intermediate, releasing the activated group (e.g., an alcohol from an ester). This intermediate then reacts with the amino group of a nucleophile (the amino component) in a competitive reaction with water. If the aminolysis reaction is faster than hydrolysis, a new peptide bond is formed. fishersci.at

A pertinent example is the synthesis of Z-Ile-Gln-OH, a cognate dipeptide to this compound. In one study, this synthesis was achieved using a partially purified proteolytic extract, granulosain, as the biocatalyst. The reaction utilized N-α-[(benzyloxy)carbonyl]-L-Isoleucine-p-nitrophenyl ester (Z-Ile-ONp) as the activated acyl donor and L-Glutamine (Gln-OH) as the nucleophile. fishersci.co.uk The reaction was conducted at 40°C in a biphasic system of ethyl acetate (B1210297) and Tris-HCl buffer (pH 8), yielding the dipeptide Z-Ile-Gln. fishersci.co.uk This methodology, employing an activated Z-Isoleucine ester, provides a direct template for the potential synthesis of this compound by substituting the L-Glutamine nucleophile with Glycine.

Papain, a cysteine protease, has also been successfully used in the kinetically controlled synthesis of Z-dipeptides from N-protected amino acid carbamoylmethyl esters and free amino acids. ontosight.ai Similarly, α-chymotrypsin demonstrates high efficiency, particularly with aromatic amino acid substrates, achieving yields up to 95-98% for N-Ac-Phe-Gly-NH2 under optimized conditions. ontosight.ai

Thermodynamically Controlled Synthesis (TCS)

Thermodynamically controlled synthesis, or reverse proteolysis, involves the direct condensation of an N-protected amino acid (carboxyl component) with an amino component (e.g., an amino acid ester or amide). This reaction is essentially the reverse of peptide hydrolysis. The equilibrium of this reaction typically favors hydrolysis, so strategies must be employed to shift the equilibrium towards the peptide product. This can be achieved by removing water, using a high concentration of substrates, or precipitating the product out of the solution. wikipedia.org

Thermolysin, a metalloprotease, is a classic example of an enzyme used in TCS. It is known to catalyze the formation of peptide bonds, particularly where a hydrophobic or bulky amino acid residue is at the N-terminal position of the amine component. cenmed.com For instance, thermolysin catalyzes the coupling of Z-Asp-OH and Val-Tyr-NH2 to form the precursor tripeptide Z-Asp-Val-Tyr-NH2. wikipedia.org The synthesis of the artificial sweetener precursor, Z-Asp-Phe-OMe, from Z-Aspartic acid and L-phenylalanine methyl ester is a large-scale industrial application of thermolysin-catalyzed synthesis, where the precipitation of the product drives the reaction to completion. sigmaaldrich.com This approach could be adapted for this compound synthesis, where Z-Isoleucine would be condensed with a Glycine derivative, although the specificity of thermolysin for the amino acid components would need to be considered. fishersci.ca

Influence of Enzymes and Reaction Conditions

The choice of enzyme and the optimization of reaction conditions are critical for successful chemoenzymatic peptide synthesis.

Enzymes: Besides the aforementioned enzymes, others like alcalase, a commercial alkaline protease, have been used to synthesize Z-Asp-Val-NH2 in a water-organic cosolvent system with yields of 63%. fishersci.ficenmed.com Lipases, such as porcine pancreas lipase (B570770) (PPL), have also proven effective. PPL has been used to synthesize various dipeptides, including Benzyl-Arg-Gly-NH2 and CBZ-Gly-Asp-NH2, in aqueous-organic solvent mixtures with yields of 73.6% and 67.0%, respectively. epa.gov

Solvent Systems: The reaction medium significantly impacts enzyme activity, stability, and reaction equilibrium. While aqueous buffers are common, the use of organic cosolvents or biphasic systems is widespread. Organic solvents can increase the solubility of non-polar substrates and suppress water-dependent side reactions like hydrolysis. fishersci.ficenmed.com For instance, the synthesis of Z-Asp-Val-NH2 using alcalase was optimized in an acetonitrile/buffer system (9:1 v/v). cenmed.com Similarly, the lipase-catalyzed synthesis of Z-Phe-Phe-NH2 was shown to be effective in 50% DMF.

pH and Temperature: These parameters must be carefully controlled to ensure optimal enzyme performance. The optimal pH for Z-Asp-Val-NH2 synthesis with alcalase was found to be 10.0, while the lipase-catalyzed synthesis of CBZ-Gly-Asp-NH2 was optimal at pH 7.0. cenmed.comepa.gov Temperature also plays a dual role; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and increased hydrolysis. The synthesis of Z-Phe-Phe-NH2 showed improved selectivity at a lower temperature of -10°C.

The following tables summarize findings for the chemoenzymatic synthesis of various Z-dipeptides, illustrating the diversity of applicable methods.

Table 1: Kinetically Controlled Synthesis of Z-Dipeptides
EnzymeAcyl DonorNucleophileSolvent SystempHTemp. (°C)Yield (%)Reference
GranulosainZ-Ile-ONpGln-OHEthyl acetate / Tris-HCl (50% v/v)8.04071 fishersci.co.uk
AlcalaseZ-Asp-OMeVal-NH₂Acetonitrile / Na₂CO₃-NaHCO₃ buffer (9:1 v/v)10.03563 fishersci.ficenmed.com
Porcine Pancreas Lipase (PPL)Z-Phe-OEtPhe-NH₂50% DMF8.010~80
Porcine Pancreas Lipase (PPL)Benzyl-Arg-OEtGly-NH₂40% MeOH8.01573.6 epa.gov
Porcine Pancreas Lipase (PPL)CBZ-Gly-OEtAsp-NH₂50% MeOH7.01567.0 epa.gov
Table 2: Thermodynamically Controlled Synthesis of Z-Peptides
EnzymeCarboxyl ComponentAmine ComponentSolvent SystempHTemp. (°C)Yield (%)Reference
ThermolysinZ-Asp-OHVal-Tyr-NH₂n-butanol / MES-NaOH buffer (15/85 v/v)6.54027 wikipedia.org
ThermolysinZ-Phe-OHLeu-NH₂Aqueous buffer7.037~80 cenmed.com
ThermolysinZ-Asp-OHPhe-OMeAqueous / Ethyl acetate--High (Product precipitation) sigmaaldrich.com

Conformational and Structural Investigations of Z Ile Gly Oh Analogues

Spectroscopic Characterization of Z-Protected Peptides

Spectroscopic techniques are powerful tools for probing the conformational preferences of peptides in various environments.

Gas-Phase Conformational Analysis via Infrared (IR) and Ultraviolet (UV) Spectroscopy

In the controlled environment of the gas phase, free from solvent interactions, the intrinsic conformational preferences of peptides can be studied. Techniques such as infrared multiphoton dissociation (IRMPD) spectroscopy and resonant two-photon ionization (R2PI) spectroscopy, often combined with UV hole-burning, provide detailed information on the vibrational modes and electronic transitions of different conformers. researchgate.netnih.govnih.gov

For Z-protected dipeptides, the Z-group serves as a convenient chromophore for UV-based spectroscopic methods. researchgate.netnih.gov Studies on similar Z-protected peptides, like Z-Gly-Pro-OH, have revealed the presence of multiple conformers in the gas phase. researchgate.net These conformers are often stabilized by intramolecular hydrogen bonds, such as the C5 hydrogen bond forming a β-strand like structure, or by non-conventional interactions like O-H•••π interactions. researchgate.net The analysis of N-H and O-H stretching frequencies in the IR spectra provides clear evidence of the hydrogen-bonding network within the molecule. researchgate.net For instance, research on Z-Glu-OH and Z-Arg-OH has successfully identified multiple distinct conformations by comparing experimental IR spectra with theoretical calculations, highlighting the role of dispersion interactions in stabilizing these structures. nih.govru.nl

Spectroscopic TechniqueInformation ObtainedKey Findings for Z-Protected Peptides
IRMPD Spectroscopy Vibrational frequencies of gaseous ionsDifferentiates between predicted low-energy conformers. researchgate.net
R2PI Spectroscopy Electronic transition energies of different conformersThe Z-group acts as a chromophore, enabling conformation-specific studies. researchgate.netnih.gov
IR-UV Hole-Burning Conformer-specific IR spectraElucidates H-bonding motifs and backbone structure. nih.govacs.org

Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure of peptides in solution. researchgate.net By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts, detailed information about bond connectivities, dihedral angles, and inter-proton distances can be obtained. researchgate.netacs.org

For Z-protected dipeptides, NMR studies can reveal the presence of different conformers in solution, such as cis and trans isomers around the peptide bond. nih.gov The chemical shifts of amide protons and carbonyl carbons are particularly sensitive to the local chemical environment and hydrogen bonding, providing insights into the peptide's conformation. acs.orgmdpi.com For example, in studies of various protected dipeptides, ¹H and ¹³C NMR spectroscopy confirmed the structures and the integrity of the Z-protecting group. mdpi.com The analysis of diastereomeric aromatic dipeptides has shown that NMR is sensitive enough to distinguish between different stereoisomers in solution. acs.org However, since NMR data represents an average over all conformations present in the ensemble, it can sometimes be challenging to define a single, unique structure for flexible peptides. researchgate.net

NMR ParameterStructural InformationApplication to Z-Protected Peptides
Chemical Shifts (¹H, ¹³C) Local electronic environment, hydrogen bondingConfirms the structure and integrity of the Z-group; sensitive to conformational changes. mdpi.commdpi.com
Nuclear Overhauser Effect (NOE) Inter-proton distances (through-space)Helps to determine the 3D fold and identify close contacts between residues. researchgate.net
Coupling Constants (J-values) Dihedral angles (through-bond)Provides information about the backbone and side-chain torsion angles. researchgate.net

Advanced Computational Chemistry and Molecular Simulation Studies

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the structure, energetics, and dynamics of peptides.

Density Functional Theory (DFT) and Quantum Chemistry for Energetic and Geometric Characterization

Density Functional Theory (DFT) and other quantum chemistry methods are used to calculate the optimized geometries and relative energies of different peptide conformers. nih.govru.nl These calculations are crucial for interpreting experimental data, particularly from gas-phase spectroscopy. nih.govacs.org

By performing geometry optimizations and frequency calculations, theoretical IR spectra can be generated and compared with experimental spectra to identify the specific conformations present in a sample. nih.govru.nl Studies on Z-protected peptides like Z-Glu-OH and Z-Arg-OH have demonstrated the effectiveness of this approach, using functionals like B3LYP. nih.govru.nl Furthermore, the inclusion of dispersion-corrected DFT functionals (such as M05-2X and B97D) has been shown to be important for accurately describing the stabilizing forces, including dispersion interactions, in these small peptides. nih.gov These computational approaches can predict the most stable structures and provide a detailed understanding of the intramolecular interactions that govern peptide folding. researchgate.net

Molecular Dynamics (MD) Simulations for Peptide Flexibility and Conformational Ensembles

While quantum chemistry methods are excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic nature of peptides and characterize their conformational ensembles over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the peptide flexes, folds, and interacts with its environment. frontiersin.org

For protected peptides, unrestrained MD simulations can generate a conformational ensemble that is largely consistent with experimental NMR data, helping to resolve ambiguities that arise from conformational averaging in the experiments. researchgate.net These simulations can reveal transient and dynamic hydrogen bonds and interactions with solvent molecules that stabilize the peptide's structure. nih.gov In studies of various peptides, MD simulations have been used to show that even short, flexible peptides can have distinct conformational preferences that differ from a random distribution. mdpi.comescholarship.org The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses used to quantify the flexibility of the peptide during the simulation. nih.gov Computational investigations on Z-protected dipeptides, such as Z-FF, have been used to study their interaction and binding affinity with other molecules, highlighting the utility of MD in understanding peptide function at a molecular level. rsc.orgnih.govrsc.org

Analysis of Intramolecular Hydrogen Bonding Networks in Z-Protected Dipeptides

The conformational landscape of Z-protected dipeptides, including Z-Ile-Gly-OH, is significantly influenced by the formation of intramolecular hydrogen bonds. These non-covalent interactions are crucial in stabilizing specific folded structures. Spectroscopic studies, often combined with quantum chemistry calculations, have been instrumental in elucidating these hydrogen bonding networks.

Further investigations into Z-protected glycine (B1666218) oligomers, such as Z-(Gly)n-OH, have revealed that even simple dipeptides like Z-Gly-OH can exist in multiple conformations. researchgate.net The major conformer often exhibits an extended, planar β-strand structure, but other conformers stabilized by different hydrogen-bonded rings are also present. researchgate.net The stability of Z-protected dipeptides under certain conditions has been attributed to the blockage of the vicinal amide NH group through intramolecular hydrogen bonding with the terminal carboxylate group. researchgate.net

In solution and the solid state, both intramolecular and intermolecular hydrogen bonds play a key role. NMR and IR spectroscopy have shown that the self-assembly of Z-protected dipeptides often involves intermolecular hydrogen bonding between amide and carbamate (B1207046) N–H groups and carbonyl oxygens. researchgate.net For example, in the crystal structure of Z-Ala-Phe-OH, molecules are linked by hydrogen bonds involving both the amide and carbamate groups, leading to a β-sheet-like arrangement. The specific network of hydrogen bonds is critical in defining the supramolecular structures that these peptides form. researchgate.net

The types of hydrogen-bonded rings that can form include C5 (δ-turn), C7 (γ-turn), and C10 (β-turn), which arise from inter-residue interactions and are fundamental in defining the secondary structures of peptides. researchgate.net The analysis of these networks provides critical insights into the conformational preferences and biological activities of these molecules.

Crystallographic Analysis of Z-Dipeptide and Related Peptide Structures

Crystallographic studies of Z-protected dipeptides provide definitive insights into their solid-state conformations and packing arrangements. These studies reveal how the interplay of hydrogen bonding, van der Waals forces, and aromatic interactions governs the formation of highly ordered supramolecular structures.

The crystal structure of Z-Ala-Ile-OH, for example, shows crystallization in the orthorhombic space group P2₁2₁2₁. nih.gov In this structure, the molecules form a network of hydrogen bonds. A significant head-to-tail hydrogen bond occurs between the carboxylic acid OH of the isoleucine residue and the carbonyl group of the Z-protecting group of a neighboring molecule. iucr.org Additionally, two other hydrogen bonds link molecules along the crystallographic a-axis: one between the alanine (B10760859) nitrogen and the Z-group carbonyl, and another between the isoleucine nitrogen and the alanine carbonyl oxygen. iucr.org This intricate network results in the formation of hydrogen-bonded planes parallel to the ab plane. iucr.org

Similarly, the crystal structure of Z-Ala-Phe-OMe crystallizes in the orthorhombic space group P2₁2₁2₁, with molecules forming hydrogen-bonded chains along the a-axis. researchgate.net The study of such simple peptide sequences is valuable for modeling the non-covalent interactions found in more complex proteins, such as helices, sheets, and turns. The specific amino acid sequence has been shown to direct the choice of one of four distinct hydrogen-bonding patterns upon crystallization. researchgate.net

The table below summarizes crystallographic data for selected Z-protected dipeptides.

CompoundSpace GroupCrystal SystemReference
Z-Ala-Ile-OH P2₁2₁2₁Orthorhombic nih.gov
Z-Ala-Phe-OMe P2₁2₁2₁Orthorhombic researchgate.net
Z-Tyr-Gly-OEt P2₁2₁2₁Orthorhombic zendy.io

These analyses demonstrate that Z-protected dipeptides often self-assemble into well-defined structures, which can range from layered sheets to hollow microtubes, illustrating the profound impact of the protecting group and amino acid sequence on the final architecture. nih.gov

Influence of C-Terminal Protection on Crystal Formation and Packing

The nature of the C-terminal group—whether it is a free carboxylic acid (-OH) or a protected ester (e.g., -OMe, -OtBu)—has a profound influence on the conformational and packing behavior of Z-protected peptides in the crystalline state. This is primarily due to the difference in hydrogen bonding capability between a free carboxyl group and an ester.

A free C-terminal -OH group can act as a hydrogen bond donor, enabling specific interactions that are not possible with a protected C-terminus. researchgate.net For example, in the crystal structure of Z-(Aib)₁₀-OH, the C-terminal -OH group forms hydrogen bonds to the residue at position i-3 (three residues away), sometimes mediated by water molecules. This interaction allows the peptide to maintain a regular 3₁₀-helical conformation throughout its length. researchgate.netresearchgate.net In contrast, C-terminally protected analogues, such as those ending in -OtBu or -OMe, lack this hydrogen bond donor. Consequently, the sense of the helix is often reversed in the final residue because the stabilizing intramolecular hydrogen bond cannot be formed. researchgate.netresearchgate.net

The comparison between the crystal structures of Z-Ala-Phe-OH and its methyl ester, Z-Ala-Phe-OMe, provides a clear example of this influence. researchgate.net While both form supramolecular aggregates, the elimination of the carboxylic acid's hydrogen-donating ability in the -OMe derivative alters the specific hydrogen-bonding contacts, leading to different packing arrangements. Protecting groups can thus be used as a tool to modulate the self-assembly of dipeptides, enabling the generation of different nanostructures. The change from an unprotected to a protected dipeptide can alter the single-crystal structure and the symmetry of the resulting self-assembled microtubes. iucr.org

Biological and Biomedical Research Applications of Z Ile Gly Oh Analogues

Z-ILE-GLY-OH as a Core Component for the Synthesis of Biologically Active Peptides

The utility of this compound as a foundational element for constructing larger, biologically active peptides is well-documented. The benzyloxycarbonyl (Z) protecting group on the isoleucine residue provides a stable yet selectively removable shield for the N-terminus, allowing for controlled, stepwise peptide elongation. bachem.com This characteristic is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS), ensuring the precise assembly of amino acids into a desired sequence. nih.govmedsci.org

Incorporation into Complex Biomolecules, e.g., Human Epidermal Growth Factor (h-EGF) Fragments

A notable application of this compound is its use as a precursor in the synthesis of fragments of complex biomolecules like human epidermal growth factor (h-EGF). tandfonline.comtandfonline.com For instance, the fragment Boc-Tyr(Br-Z)-Ile-Gly-OH, which corresponds to the amino acid sequence 37-39 of h-EGF, has been synthesized as a key building block. tandfonline.comtandfonline.com The synthesis of such fragments is a critical step in the total solution synthesis of h-EGF, a protein vital for cell proliferation, development, and survival. tandfonline.com Researchers have successfully synthesized h-EGF by assembling multiple protected peptide fragments, including the one derived from this compound. tandfonline.com The resulting synthetic h-EGF demonstrated comparable biological activity to its recombinant counterpart, highlighting the efficacy of using such protected dipeptides in constructing functional proteins. tandfonline.com

The SPOT synthesis technique, a method for creating peptide arrays on cellulose (B213188) membranes, has also been employed to generate a library of overlapping EGF fragments. mdpi.comresearchgate.net This approach allows for the identification of specific peptide sequences within EGF that are crucial for receptor interactions. mdpi.comresearchgate.net

Contribution to the Development of Advanced Peptide Therapeutics

The development of advanced peptide therapeutics represents a rapidly growing field in medicine, with numerous peptide-based drugs approved for various diseases, including cancer, metabolic disorders, and viral infections. nih.gov Peptides offer high specificity and potency, often with fewer side effects compared to small molecule drugs. nih.gov this compound and similar protected dipeptides are instrumental in the chemical synthesis of these therapeutic peptides. bachem.com

The chemical synthesis of peptides allows for the incorporation of unnatural amino acids and other modifications to enhance stability, bioavailability, and therapeutic efficacy. bachem.com The Z-protecting group is a classic and still widely used tool in this context, enabling the controlled assembly of complex peptide sequences. bachem.com The ability to synthesize peptides with tailored properties is crucial for overcoming the inherent limitations of natural peptides, such as rapid degradation by proteases. nih.gov

Strategic Role in Contemporary Drug Discovery and Development Paradigms

The strategic use of building blocks like this compound is central to modern drug discovery and development. The principles of rational design and advanced formulation strategies are key to translating peptide leads into effective clinical candidates.

Rational Design Principles for Targeted Pharmaceutical Agents

Rational drug design aims to develop molecules that can specifically interact with a biological target, such as a receptor or enzyme, to elicit a desired therapeutic effect. nih.gov This process often relies on understanding the three-dimensional structure of the target and designing ligands that can bind with high affinity and selectivity. nih.gov In the context of peptide-based drug design, this compound can be incorporated into larger peptide sequences that are designed to mimic the binding interface of a natural ligand. nih.gov

Structure-activity relationship (SAR) studies, which involve systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, are a cornerstone of rational design. nih.gov For example, in the design of inhibitors for bacterial histidine kinases, detailed SAR assessments of adenine-based scaffolds have revealed key interactions necessary for potency and selectivity. nih.gov Similar principles are applied to peptide drug design, where the modification of amino acid sequences can fine-tune the pharmacological properties of the resulting peptide. frontiersin.org

Formulation Strategies for Enhancing Bioactivity and Therapeutic Efficacy of Peptide Drugs

A significant challenge in the development of peptide therapeutics is their formulation to ensure stability and effective delivery to the target site. researchgate.net Peptides are often susceptible to degradation in aqueous solutions and have poor oral bioavailability. researchgate.netrsc.org Various formulation strategies are employed to overcome these hurdles, including pH optimization, the use of stabilizing excipients, and encapsulation in delivery systems like microparticles or nanoparticles. researchgate.netucl.ac.uk

For instance, encapsulation in enteric-coated microparticles can protect peptides from the harsh acidic environment of the stomach and enzymatic degradation in the intestine. ucl.ac.uk Another approach is the use of peptide transduction domains (PTDs), which are short, positively charged peptide sequences that can facilitate the cellular uptake of larger molecules. nih.gov Attaching a payload to a PTD can enhance its delivery into cells. nih.gov The chemical synthesis of such modified peptides often involves protecting groups like the Z-group to control the assembly of the final conjugate. bachem.com

Development of Peptidomimetics Based on Z-Protected Scaffolds

To address the inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability, researchers have turned to the development of peptidomimetics. researchgate.net These are molecules that mimic the three-dimensional structure and biological activity of a peptide but have a modified, non-peptidic backbone. diva-portal.org This modification can lead to improved pharmacokinetic properties. diva-portal.org

Design and Synthesis of Molecules Mimicking Natural Peptide Functionality

The development of molecules that replicate the function of natural peptides is a cornerstone of medicinal chemistry and biotechnology. mdpi.com Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. a-z.lunih.gov Peptidomimetics are designed to overcome these limitations by replacing susceptible amide bonds with more robust chemical structures, thereby creating analogues with improved in-vivo stability, selectivity, and affinity for their biological targets. researchgate.netcnr.it

The design process for these mimetic molecules often begins with understanding the spatial arrangement of crucial functional groups in a native peptide sequence, such as the parent agonist peptide. pnas.org By preserving the essential pharmacophoric elements on a more rigid or chemically stable scaffold, researchers can synthesize potent antagonists or agonists. pnas.org This rational design approach leverages both solid-phase and solution-phase synthesis techniques to create libraries of novel peptide-like compounds for evaluation in various therapeutic areas, including cancer, infectious diseases, and metabolic disorders. mdpi.com The overarching goal is to convert promising peptide leads into more drug-like molecules by minimizing their structure while enhancing their stability and function. mdpi.com

Exploration of Oxetane-Based Peptidomimetics for Modulated Protease Resistance

A significant strategy in peptidomimetic design involves the replacement of the amide carbonyl group with a four-membered heterocyclic ring, the oxetane (B1205548). warwick.ac.uk This modification results in oxetane-modified peptides (OMPs) that exhibit substantially reduced vulnerability to degradation by proteases, a critical advantage for therapeutic applications. warwick.ac.ukrsc.org The synthesis of these analogues can be achieved through methods like the conjugate addition of α-amino esters to 3-(nitromethylene)oxetane, followed by reduction and further peptide coupling. researchgate.net

The introduction of the oxetane ring does more than just confer protease resistance; it also induces significant conformational changes in the peptide backbone. warwick.ac.uk Molecular dynamics simulations and X-ray diffraction studies have revealed that incorporating an oxetane can promote turn-like structures, pre-organizing the peptide into a specific fold. warwick.ac.ukresearchgate.net This contrasts with the more extended, flexible conformations typical of their natural peptide counterparts. warwick.ac.uk While this can be advantageous for mimicking certain secondary structures, it can also disrupt others, such as α-helices. researchgate.net These oxetane-based peptidomimetics serve as powerful tools for exploring new peptide "structural space" and developing novel therapeutics with enhanced metabolic stability. warwick.ac.uk

Utilization of Triazole-Based Biomimetics in Peptide Engineering

Another highly successful approach in peptide engineering is the use of 1,2,3-triazole rings as bioisosteres for the amide bond. a-z.lunih.gov The formation of these triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is exceptionally efficient and can be performed under mild conditions, making it ideal for modifying complex peptides. mdpi.com The resulting 1,2,3-triazole moiety shares key physicochemical properties with the trans-amide bond it replaces, including size, dipole moment, and hydrogen bond accepting capacity, allowing it to function as an effective surrogate. mdpi.comresearchgate.net

A primary advantage of this substitution is the enhanced metabolic stability of the resulting peptidomimetic, as the triazole ring is extremely resistant to hydrolysis by proteases. a-z.lumdpi.com This strategy has been widely used to modify peptides to increase their stability and bioavailability. nih.gov Furthermore, the rigid nature of the triazole ring can be exploited to mimic or stabilize specific secondary structures, such as β-turns and α-helices, or to act as a linker to connect peptide fragments or other functional groups. a-z.lumdpi.com This versatility makes triazole-based biomimetics a powerful tool for converting promising peptide leads into more stable and structurally defined molecules. mdpi.com

Table 1: Comparison of Amide Bond and 1,2,3-Triazole Ring Properties Data compiled from research on peptide bioisosteres. mdpi.com

PropertyAmide Bond1,2,3-Triazole Ring
Size (Inter-substituent Distance)~3.8–3.9 Å~5.0–5.1 Å
Dipole Moment~4 Debye~5 Debye
H-Bonding CapacityAcceptorWeak Acceptor (N2, N3 atoms)
Stability to HydrolysisSusceptible to ProteasesExtremely Stable

Integration into Advanced Biochemical Assay Systems and Mechanistic Probes

Synthetic peptides and their analogues, such as this compound, are indispensable tools in the development of advanced biochemical assays and as mechanistic probes for studying enzyme function. b-cdn.netnih.gov These molecules are frequently used as substrates to characterize the activity and specificity of proteases. researchgate.net For example, fluorogenic peptide substrates are designed where cleavage of a specific peptide bond by an enzyme results in the release of a fluorescent group, allowing for sensitive and continuous monitoring of enzyme kinetics. nih.gov

By systematically altering the amino acid sequence of a model peptide substrate, researchers can perform positional scanning to identify the key residues that determine substrate recognition and turnover (kcat) at an enzyme's active site. nih.gov This approach has been used to map the substrate determinants for proteases like the E. coli Lon protease. nih.gov Furthermore, peptides can be used in binding assays with proteolytically inactive enzyme mutants to study the substrate-enzyme interactions at different stages of the catalytic cycle, providing insights into complex mechanisms like nucleotide-dependent substrate translocation. nih.gov These peptide-based probes are crucial for dissecting enzymatic mechanisms and for the high-throughput screening of potential drug discovery targets. b-cdn.net

Fundamental Studies on Protein Folding Dynamics and Stability

The process by which a linear chain of amino acids folds into a unique three-dimensional structure is a central problem in biochemistry. ou.edu Small, structurally defined peptides and peptidomimetics are valuable models for investigating the fundamental principles that govern protein folding and stability. ou.eduwustl.edu The specific sequence of amino acids, including their chirality and side-chain properties, dictates the local conformational preferences that lead to the formation of secondary structures like α-helices and β-sheets. nih.govpnas.org

The incorporation of D-amino acids, for instance, has been shown to be detrimental to the formation of stable secondary structures composed primarily of L-amino acids. nih.gov Conversely, the introduction of specific turn-inducing elements, such as the oxetane modification, can be used to study the formation of β-turns, which are critical for the compact folding of globular proteins. warwick.ac.uk By analyzing the conformational dynamics of these small, manageable model systems, researchers can gain insights into the thermodynamic and kinetic factors that drive the folding of much larger and more complex proteins. ou.edu

Explorations in Neuroscience Research through Peptide Analogues (referencing Z-Gly-Phe-OH)

Peptide analogues play a significant role in neuroscience research, where they are used as tools to study neural pathways and as starting points for the development of novel therapeutics for neurological conditions. chemimpex.com The dipeptide derivative Z-Gly-Phe-OH, for example, is explored for its potential applications as a neuroprotective agent. chemimpex.com Its structure serves as a building block in the synthesis of more complex molecules designed to target specific biological pathways involved in neurodegenerative diseases. chemimpex.com

The replacement of amide bonds in neuropeptides with isosteres, such as a fluoroalkene in a Leu-enkephalin analogue derived from a Gly-Phe surrogate, allows researchers to probe the specific interactions between a ligand and its receptor. acs.org Such studies have helped to elucidate the hydrogen bonding requirements at the active site of opioid receptors. acs.org These peptidomimetics are crucial for understanding receptor activation and for designing new therapeutic agents with improved properties for treating conditions like pain or neurodegenerative disorders. chemimpex.comacs.org

Investigation of Antimicrobial Properties in Related Peptide Architectures (referencing Gly-Ile-Gly hinge)

The Gly-Ile-Gly sequence has been identified as a critical "hinge" region in certain synthetic hybrid antimicrobial peptides (AMPs). nih.govacs.org These peptides, such as cecropin (B1577577) A(1-8)-magainin 2(1-12) (CA-MA), are designed to have potent lytic activity against bacterial cells while remaining non-toxic to human cells. nih.gov The structure of these AMPs often consists of two α-helical domains connected by a flexible linker. acs.org

The Gly-Ile-Gly hinge provides the necessary flexibility or bending potential that allows the peptide to effectively disrupt the bacterial cell membrane. nih.govacs.org This flexibility is crucial for the peptide's mechanism of action, which involves an initial electrostatic interaction with the membrane surface, followed by the insertion of its hydrophobic C-terminal helix into the lipid bilayer to form pores or channels. acs.orgkribb.re.kr Studies on analogues where the Gly-Ile-Gly hinge was deleted or altered demonstrated a significant reduction in antimicrobial and antitumor activity, highlighting the functional importance of this specific sequence. nih.govkoreascience.kr Replacing the hinge with a single proline residue, which also induces a turn, was shown to retain activity, confirming that it is the structural flexibility, rather than the exact sequence, that is key to the potent antibiotic function of these peptides. nih.govkribb.re.kr

Table 2: Effect of Hinge Modification on the Activity of a CA-ME Hybrid Antimicrobial Peptide Data adapted from studies on CA(1-8)-ME(1-12) analogues. koreascience.kr

Peptide AnalogueHinge SequenceModificationRelative Antitumor ActivityRelative Vesicle-Disrupting Ability
CA-ME-Gly-Ile-Gly-Parent PeptideHighHigh
CA-ME1-DeletionSignificantly DecreasedSignificantly Decreased
CA-ME2-Pro-SubstitutionSimilar to ParentSimilar to Parent
CA-ME3-Gly-Pro-Gly-SubstitutionSignificantly DecreasedSignificantly Decreased

Future Directions and Emerging Research Avenues for Z Ile Gly Oh

Innovations in Synthetic Methodologies for Enhanced Efficiency and Scalability

The classical synthesis of Z-protected peptides, including Z-ILE-GLY-OH and its derivatives, has traditionally been accomplished through solution-phase chemistry. A notable example is the synthesis of Boc-Tyr(Br-Z)-Ile-Gly-OH, a key fragment for the construction of human epidermal growth factor (h-EGF). nih.govnih.gov This method involves the stepwise coupling of protected amino acids, a process that, while effective, can be time-consuming and may present challenges in purification and scalability.

Future research will likely focus on overcoming these limitations. Innovations in solid-phase peptide synthesis (SPPS) offer a promising alternative for more efficient and scalable production. wjarr.commdpi.com The development of novel resins and linkers specifically designed to handle hydrophobic and sterically hindered residues like isoleucine could significantly improve the yield and purity of this compound and its derivatives. kuleuven.beiris-biotech.de Furthermore, the exploration of greener solvents and reagents in both solid-phase and solution-phase synthesis is a critical area of development, aiming to reduce the environmental impact of peptide production. expasy.org Chemo-enzymatic methods, which utilize enzymes for specific coupling or deprotection steps, also present a compelling avenue for enhancing the efficiency and selectivity of synthesis. researchgate.netnii.ac.jp

Application of Advanced Biophysical and Computational Tools for Comprehensive Structural Dynamics

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to predicting its interactions and designing new applications. While the crystal structure of the related dipeptide Z-Ala-Ile-OH has been elucidated, revealing specific hydrogen bonding and packing arrangements, similar detailed structural information for this compound is currently lacking. uni.lu

Future research should employ advanced biophysical techniques to fill this gap. X-ray crystallography remains the gold standard for determining solid-state structure. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the conformational preferences and dynamics of the peptide backbone and side chains. nih.gov Techniques like Circular Dichroism (CD) spectroscopy can be used to assess secondary structure elements in different solvent environments.

Computational modeling will be an indispensable tool in this endeavor. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in various environments, providing a dynamic picture that complements static experimental structures. uni.luresearchgate.net Quantum mechanics (QM) calculations can be employed to accurately model the electronic structure and predict spectroscopic properties. kuleuven.be The integration of experimental data with computational models will provide a holistic understanding of the structural dynamics of this compound, which is crucial for rational design applications.

Deeper Elucidation of Enzymatic Recognition Mechanisms and Inhibitor Design Principles

The Ile-Gly sequence is a recognition motif for certain proteases. For instance, a neutral proteinase from human polymorphonuclear leukocytes has been shown to cleave denatured collagen at Gly-Xaa sequences, where Xaa can be isoleucine. ukrbiochemjournal.org This suggests that this compound could serve as a starting point for designing enzyme inhibitors. The benzyloxycarbonyl (Z) group can mimic a larger peptide chain, potentially enhancing binding to the active site of proteases.

Future research should focus on systematically screening this compound against a panel of proteases to identify potential targets. For enzymes that show an affinity for this dipeptide, detailed kinetic studies can be performed to determine the mode of inhibition. Understanding the specific interactions between this compound and the enzyme's active site through co-crystallization studies or computational docking will be crucial for elucidating the principles of recognition.

This knowledge can then be leveraged for the rational design of more potent and selective inhibitors. For example, modifications to the isoleucine or glycine (B1666218) residues, or replacement of the Z-group with other moieties, could be explored to optimize binding affinity and specificity. The development of such inhibitors could have therapeutic applications in diseases where protease activity is dysregulated.

Rational Design of this compound Derived Peptidomimetics with Tailored Biological Efficacy

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. wjarr.com The this compound scaffold provides a promising starting point for the rational design of novel peptidomimetics. frontiersin.org

Future research in this area will involve several strategies. One approach is to introduce non-natural amino acids or to modify the peptide backbone to create more rigid structures that lock the molecule in a bioactive conformation. nih.gov The Z-group itself can be replaced by other chemical moieties to explore different interactions with biological targets. The design process can be guided by computational methods to predict the binding of designed peptidomimetics to specific receptors or enzymes. ukrbiochemjournal.org

The goal of these efforts is to develop peptidomimetics derived from this compound with tailored biological activities. These could range from enzyme inhibitors, as discussed previously, to receptor agonists or antagonists. The modular nature of peptide synthesis allows for the creation of libraries of related compounds that can be screened for desired biological effects, accelerating the discovery of new therapeutic leads.

Integration of this compound Based Research into Multi-disciplinary Drug Discovery and Chemical Biology Platforms

Small, well-defined peptide fragments like this compound are valuable tools in the broader context of drug discovery and chemical biology. Their utility extends beyond being simple building blocks for larger peptides.

Future directions will see the increased integration of this compound and its derivatives into high-throughput screening platforms to identify new biological targets. These small molecules can be used as probes to study protein-protein interactions or to validate potential drug targets. Furthermore, they can be incorporated into larger chemical biology platforms, for instance, by being tethered to surfaces for affinity chromatography or integrated into diagnostic assays.

The development of this compound-based research within a multidisciplinary framework, combining synthetic chemistry, biophysics, computational biology, and pharmacology, will be key to unlocking its full potential. Such an integrated approach will facilitate the transition from fundamental research on the properties of this dipeptide to the development of novel tools and therapeutic agents with real-world applications. The continued exploration of short peptide sequences holds significant promise for future advancements in medicine and biotechnology.

Q & A

Q. How should conflicting data about this compound’s solubility be presented in manuscripts?

  • Methodological Answer :
  • Transparent Reporting : Use tables to compare solubility in diverse solvents (e.g., DMSO, PBS) with exact pH/temperature conditions .
  • Error Analysis : Include standard deviations from ≥3 replicates and discuss outliers (e.g., supersaturation phenomena) .
  • Peer Review Pre-Submission : Share drafts with collaborators to pre-empt critiques about methodological inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.